molecular formula C13H12N4 B11749079 2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-amine

2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-amine

Cat. No.: B11749079
M. Wt: 224.26 g/mol
InChI Key: DUVCNETXUQWNNW-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-amine is a heterocyclic compound that combines the structural features of quinoline and pyrazole. This compound is of significant interest due to its potential pharmacological properties and applications in various fields of scientific research. The presence of both quinoline and pyrazole moieties in its structure contributes to its unique chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Quinoline Synthesis: The quinoline moiety can be synthesized using the Friedländer condensation, which involves the reaction of an o-aminoaryl ketone with a carbonyl compound containing an active methylene group.

    Coupling of Pyrazole and Quinoline: The final step involves coupling the pyrazole and quinoline moieties. This can be achieved through nucleophilic substitution reactions, where the pyrazole derivative reacts with a quinoline derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline and pyrazole derivatives, depending on the reagents used.

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-1H-pyrazol-3-yl)quinoline: Lacks the amine group at the 4-position.

    4-Aminoquinoline: Lacks the pyrazole moiety.

    1-Methyl-1H-pyrazole-3-amine: Lacks the quinoline moiety.

Uniqueness

2-(1-Methyl-1H-pyrazol-3-yl)quinolin-4-amine is unique due to the presence of both quinoline and pyrazole moieties, which contribute to its distinct chemical and biological properties. The combination of these two heterocyclic systems in a single molecule enhances its potential for diverse applications in scientific research and medicine.

Properties

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

2-(1-methylpyrazol-3-yl)quinolin-4-amine

InChI

InChI=1S/C13H12N4/c1-17-7-6-12(16-17)13-8-10(14)9-4-2-3-5-11(9)15-13/h2-8H,1H3,(H2,14,15)

InChI Key

DUVCNETXUQWNNW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2=NC3=CC=CC=C3C(=C2)N

Origin of Product

United States

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